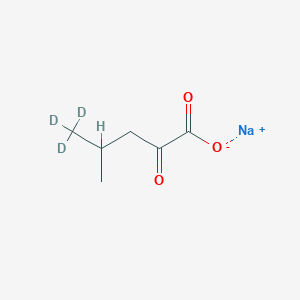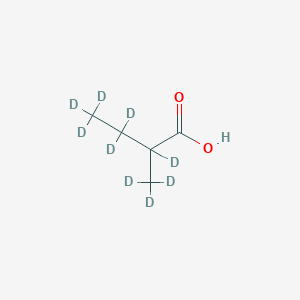
2-Keto-4-(methyl-d3)-pentanoic acid sodium salt
描述
2-Keto-4-(methyl-d3)-pentanoic acid sodium salt is a deuterated analog of 2-keto-4-methyl-pentanoic acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical applications. The deuterium labeling helps in tracing metabolic pathways and understanding the dynamics of biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Keto-4-(methyl-d3)-pentanoic acid sodium salt typically involves the following steps:
Starting Material: The synthesis begins with the deuterated precursor, such as deuterated methyl ketone.
Oxidation: The deuterated methyl ketone undergoes oxidation to form the corresponding deuterated carboxylic acid.
Formation of Sodium Salt: The deuterated carboxylic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product. The process includes:
Bulk Synthesis: Large quantities of deuterated precursors are used.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous testing to confirm its isotopic purity and chemical composition.
化学反应分析
Types of Reactions
2-Keto-4-(methyl-d3)-pentanoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Higher oxidation state products such as carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
2-Keto-4-(methyl-d3)-pentanoic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways and enzyme kinetics.
Medicine: Used in metabolic studies to trace the fate of drugs and other compounds in the body.
Industry: Employed in the production of labeled compounds for various industrial applications.
作用机制
The mechanism of action of 2-Keto-4-(methyl-d3)-pentanoic acid sodium salt involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound through various biochemical reactions, providing insights into the dynamics and mechanisms of these processes. The molecular targets and pathways involved include key enzymes and intermediates in metabolic pathways.
相似化合物的比较
Similar Compounds
- 2-Keto-3-(methyl-d3)-butyric acid sodium salt
- 2-Keto-4-methyl-pentanoic acid sodium salt
- 2-Keto-3-(methyl-d3)-butyric acid-4-13C,3-d sodium salt
Uniqueness
2-Keto-4-(methyl-d3)-pentanoic acid sodium salt is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. Compared to similar compounds, it offers higher stability and precision in analytical applications, making it a valuable tool in scientific research.
属性
IUPAC Name |
sodium;5,5,5-trideuterio-4-methyl-2-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFAZKRLPPMQEO-NIIDSAIPSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)CC(=O)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















